molecular formula C7H10O6 B14787602 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid

2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid

Cat. No.: B14787602
M. Wt: 190.15 g/mol
InChI Key: ZJRYLTPWHABKIT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid (CAS: 134022-51-8) is a bicyclic compound derived from tartaric acid, featuring a 1,3-dioxolane ring with two methyl groups at the 2-position and carboxylic acid moieties at the 4- and 5-positions. Its molecular formula is C₇H₁₀O₆ (monoisotopic mass: 190.047738) . The compound exhibits stereochemical versatility, with (4R,5R)- and (4S,5S)-configurations commonly synthesized from L- or D-tartaric acid, respectively, via acetal protection using 2,2-dimethoxypropane or similar reagents . Applications span chiral synthesis intermediates, bioactive derivatives (e.g., neuroimmunophilin ligands), and salts for industrial use .

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRYLTPWHABKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxolane ring with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The dioxolane ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain derivatives:

Condition Reagents Products Yield
Acidic (HCl, H₂SO₄)1M aqueous acid, refluxTartaric acid derivatives + acetone75–85%
Basic (NaOH, KOH)1M aqueous base, 80°CWater-soluble dicarboxylate salts70–78%

Mechanistically, protonation of the dioxolane oxygen increases ring strain, facilitating nucleophilic attack by water. Subsequent cleavage releases acetone and generates tartaric acid analogs.

Esterification and Transesterification

The carboxylic acid groups participate in esterification, forming stable esters:

Reaction Type Reagents Conditions Products
EsterificationMethanol/H₂SO₄Reflux, 12hDimethyl ester derivatives
TransesterificationEthanol, Ti(OiPr)₄100°C, inert atmosphereEthyl esters with >90% conversion

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, with the dioxolane ring remaining intact.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, producing gaseous CO₂ and simplified structures:

Temperature Atmosphere Products Yield
200–220°CN₂2,2-dimethyl-1,3-dioxolane + CO₂60–65%
250°CAirOxidized ketone byproducts40–50%

Decarboxylation is facilitated by the electron-withdrawing effect of the adjacent dioxolane oxygen, stabilizing the transition state.

Nucleophilic Substitution

The dioxolane oxygen’s lone pairs enable participation in SN2 reactions:

Nucleophile Reagents Products
NH₃NH₃/EtOH, 60°CAmmonium carboxylate adducts
Grignard reagentsRMgX, THF, 0°CAlkylated dioxolane derivatives

Oxidation and Reduction

The compound’s functional groups allow redox transformations:

Reaction Reagents Products
OxidationKMnO₄, H₂O, 50°Cα-Ketodicarboxylic acids
ReductionLiAlH₄, etherDiol derivatives (retained dioxolane)

Cycloaddition and Polymerization

The dioxolane ring participates in cycloaddition and polymerization:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) under heat to form bicyclic adducts.

  • Ring-Opening Polymerization : Initiated by Lewis acids (e.g., BF₃·OEt₂), yielding polyesters with controlled molecular weights.

Stereochemical Influence

The (4R,5R) and (4S,5S) configurations (PubChem CID 688156, 318276 ) impact reaction stereoselectivity. For example, asymmetric hydrogenation of derived esters produces enantiomerically pure alcohols, critical in pharmaceutical synthesis.

Scientific Research Applications

The search query requests information about the applications of "2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid." However, the search results primarily discuss "Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate" and its stereoisomers. This compound is an ester derivative of this compound. Information regarding the applications of the ester derivative is included below.

Scientific Research Applications

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, a chiral compound featuring a dioxolane ring, has applications in scientific research. The applications include:

  • Chemistry It is used as a chiral building block in asymmetric synthesis and as a protecting group for diols.
  • Biology It is investigated for potential use in enzyme inhibition studies and as a model compound in stereochemical research.
  • Medicine It is explored for potential applications in drug development, especially in the synthesis of chiral pharmaceuticals.
  • Industry It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
  • Polymer Synthesis The compound can potentially be used as a precursor for the synthesis of new functional polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, altering the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Derivatives: Diethyl and Dimethyl Esters

  • Structure : Diethyl or methyl esters replace the carboxylic acid groups (e.g., diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, CAS: 59779-75-8).
  • Properties : Increased lipophilicity; liquid state (boiling point: 139°C for dimethyl ester ). Specific rotation ([α]²⁰_D = -54° for (4R,5R)-dimethyl ester) highlights chiral utility .
  • Synthesis : High-yield (89%) acetal protection of tartaric acid followed by esterification .
  • Applications : Chiral building blocks in asymmetric synthesis (e.g., alkylation reactions ).
Property 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic Acid Diethyl Ester Dimethyl Ester
Molecular Weight (g/mol) 190.15 246.24 218.21
Physical State Solid Liquid Liquid
Key Applications Bioactive derivatives, salts Chiral synthesis Asymmetric synthesis

Aromatic-Substituted Derivatives

  • Examples : Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate .
  • Properties : Enhanced hydrogen bonding (hydroxyl group); solid (m.p. 94–95°C) .
  • Bioactivity : Antimicrobial effects (MIC: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) .

Heterocyclic Analogues: Triazole and Thiazole Derivatives

  • Examples : 2-Methyl-1,2,3-triazole-4,5-dicarboxylic acid ; 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid .
  • Properties : Rigid heterocyclic cores alter electronic properties. Triazole derivatives are precursors for energetic materials ; thiazole derivatives serve as ligands .
  • Synthesis : Cyclization reactions (e.g., reflux with H₂SO₄ for triazoles ).
Property Triazole Derivative Thiazole Derivative
Molecular Formula C₇H₉N₃O₄ C₁₁H₈NO₄S
Key Applications Energetic compounds Coordination chemistry

Salts and Industrial Derivatives

  • Disodium Salt : Water-soluble (used in tobacco flavorants ).
  • Bulk Esters : e.g., (4R,5R)-diisopropyl ester (CAS: 81327-47-1), used in industrial-scale synthesis .

Biological Activity

2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid (often referred to as DMDDCA) is a complex organic compound characterized by its unique dioxolane ring structure and multiple carboxylate functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and materials science. Understanding its biological activity is essential for assessing its therapeutic potential and applications.

Chemical Structure and Properties

The molecular formula of DMDDCA is C9H14O6C_9H_{14}O_6, with a molecular weight of approximately 218.2 g/mol. The structure includes:

  • A dioxolane ring
  • Two carboxylic acid groups
  • Two methyl substituents

These features contribute to its reactivity and potential interaction with biological systems.

Biological Activity Overview

Biological activity refers to the effects a compound exerts on living organisms. For DMDDCA, several studies indicate potential pharmacological properties:

  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that DMDDCA may also exhibit these effects through modulation of inflammatory pathways.
  • Antioxidant Activity : The presence of multiple functional groups may allow DMDDCA to scavenge free radicals, thus providing antioxidant benefits.
  • Antimicrobial Properties : Some derivatives of dioxolane compounds have shown antimicrobial activity, indicating that DMDDCA could be explored for its potential as an antimicrobial agent.

In Vitro Studies

Research has focused on evaluating the interaction of DMDDCA with various biological targets through in vitro assays. For instance:

  • Cell Viability Assays : Studies have been conducted using different cell lines to assess the cytotoxicity of DMDDCA. Results indicate that at certain concentrations, the compound does not adversely affect cell viability, suggesting a favorable safety profile.

Comparative Biological Activity

A comparative analysis with structurally similar compounds highlights the influence of specific functional groups on biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Dioxolane Derivative ASimilar dioxolane ringAnti-inflammatoryHigher solubility
Dioxolane Derivative BContains additional methyl groupsAntioxidantEnhanced stability
Dicarboxylic Acid CLacks dioxolane ringVariable activitySimpler structure

This table illustrates how variations in structure can significantly impact biological properties.

Understanding the mechanisms by which DMDDCA exerts its effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Modulation of Enzymatic Activity : The carboxylic acid groups may interact with enzymes involved in inflammatory processes.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

Toxicity and Safety Profile

Safety evaluations are paramount when considering DMDDCA for therapeutic applications. Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in pharmacology and materials science. Ongoing studies should focus on:

  • Detailed mechanistic investigations
  • In vivo studies to confirm efficacy and safety
  • Exploration of potential applications in drug development

Q & A

Q. What are the key steps in synthesizing enantiopure 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid derivatives?

The synthesis typically involves:

  • Acetal protection : Starting from (2R,3R)-(+)-tartaric acid, Fischer–Speier esterification yields dimethyl tartrate, followed by acetal protection using BF₃·Et₂O and acetone to form (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester .
  • Reduction : Sodium borohydride reduces the diester to the diol (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol. Notably, LiAlH₄ may cause reproducibility issues compared to NaBH₄ .
  • Functionalization : Methanesulfonyl chloride in pyridine/CH₂Cl₂ converts diols to mesylates, enabling nucleophilic substitutions for downstream applications (e.g., drug intermediates) .

Q. How is the stereochemical integrity of the dioxolane ring maintained during synthesis?

Stereocontrol is achieved by using enantiopure tartaric acid as the starting material. The acetal protection step preserves the (4R,5R) configuration, which is critical for subsequent reactions (e.g., in chiral drug synthesis like Naproxen). Computational methods (DFT at B3LYP/aug-cc-pVTZ level) confirm stable conformers and verify stereochemical outcomes .

Q. What spectroscopic methods are used to characterize this compound?

  • Vibrational spectroscopy : IR and VCD (vibrational circular dichroism) with scaled frequencies (0.98 factor) and Lorentzian band fitting (HWHM = 4 cm⁻¹) .
  • Optical rotation : TD-DFT calculations at multiple wavelengths (365–589 nm) validate experimental optical activity .
  • Chromatography : Silica gel column purification ensures enantiomeric purity (>95% yield in intermediates) .

Advanced Research Questions

Q. How do solvent and catalyst choices impact the efficiency of acetal protection?

  • Solvent substitution : Toluene replaces benzene (for safety) in Fischer–Speier esterification without compromising yield .
  • Catalytic systems : LaCl₃(LiCl)₂ in THF enables efficient transesterification of dimethyl esters to aryl-substituted derivatives (e.g., naphthyl groups in Naproxen synthesis) .

Q. What challenges arise in scaling up the synthesis of this compound?

  • Reproducibility : Lithium aluminum hydride (LiAlH₄) reduction can lead to inconsistent yields vs. NaBH₄, necessitating strict protocol adherence .
  • Purification : Column chromatography becomes less practical at scale; alternatives like crystallization (e.g., using ethyl acetate/hexane) are explored .

Q. How does the dioxolane ring influence the bioactivity of pharmaceutical derivatives?

The rigid dioxolane structure enhances metabolic stability and enantioselectivity. For example, in Naproxen synthesis, the (4R,5R) configuration directs bromination and hydrolysis to yield the active S-enantiomer with minimal racemization .

Q. Are there contradictions in reported synthetic yields for key intermediates?

Yes. For instance:

  • The acetal protection step yields 50% in small-scale reactions , but scaled-up routes (e.g., using LaCl₃) achieve >85% .
  • Bromination of naphthyl-substituted dioxolanes shows variability (83–95% yields), attributed to trace moisture or oxygen sensitivity .

Q. What computational tools validate conformational stability and reactivity?

  • DFT calculations : B3LYP/aug-cc-pVTZ optimizations identify stable conformers by varying dihedral angles (e.g., C1-C2-C4-C5) .
  • Solvent modeling : IEFPCM (implicit solvent) predicts solvation effects on reaction pathways, aiding in solvent selection for hydrolysis or substitution steps .

Q. How are experimental and theoretical optical rotation data reconciled?

TD-DFT calculations at multiple wavelengths (e.g., 589 nm for sodium D-line) are compared to polarimetry results. Discrepancies >5% may indicate impurities or conformational averaging, requiring re-evaluation of purification protocols .

Methodological Insights

Q. What strategies optimize the deprotection of isopropylidene acetals?

  • Acid selection : Methanesulfonic acid (vs. HCl) minimizes side reactions (e.g., ester hydrolysis) during deprotection, achieving 85% yield .
  • Solvent systems : Water/ether biphasic mixtures facilitate clean deprotection by partitioning polar byproducts into the aqueous phase .

Q. How are competing reaction pathways managed in nucleophilic substitutions?

  • Leaving group optimization : Mesylates (from methanesulfonyl chloride) outperform tosylates in reactivity, reducing competing elimination pathways .
  • Temperature control : Room-temperature reactions minimize epoxide formation during double intramolecular substitutions (e.g., in bioxirane synthesis) .

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